Entellan
Overview
Description
Entellan is a rapid mounting medium for microscopy . It is an anhydrous mounting medium used for the permanent mounting and storage of specimens . It consists of a polymer made of mixed acrylates dissolved in toluene . As it contains toluene, it should be used with water-free specimens that have been cleared with xylene prior to mounting .
Physical And Chemical Properties Analysis
Entellan has a refractive index of 1.492 - 1.500 at 20°C . Its density is 0.925 - 0.935 g/cm3 at 20°C . The viscosity of Entellan is 60 - 100 mPa*s at 20°C . It has a fluorescence of less than 100 ppb .
Scientific Research Applications
Sealing Culture Chambers
Entellan has been identified as an effective sealing substance for culture chamber walls. It does not interfere with the growth of cultured cells, such as Dorsal Root Ganglia (DRG) cells. If Entellan becomes brittle, the glass ring can easily be loosened, allowing for the reuse of the chamber and its components after proper cleaning and reprocessing (Marani, Deenen, Goedbloed & Rutten, 1998).
Forensic Fiber Analysis
Entellan New has been identified as the best mounting medium for textile fiber examination in forensic science. This substance performs similarly to previously used media in all aspects, making it suitable for fiber analysis. It allows for the accurate identification of single textile fibers without the need for demounting (Wiggins & Drummond, 2007).
Raman Microspectroscopy
In the field of Raman microspectroscopy, Entellan New's impact on the Raman spectra of fibers was investigated. The findings demonstrate that fibers mounted in Entellan New can be identified directly by Raman microspectroscopy without additional sample preparation. This is due to the statistical indistinguishability of the spectra of bare fibers and those mounted in Entellan New (Yu & Sandercock, 2012).
Fluorescent In Situ Hybridization
Entellan is used in fluorescent in situ hybridization on archival G-banded slides. It allows for the application of chromosomal in situ suppression hybridization to standard G-banded and Entellan-mounted archival preparations that have been stored for several years. The procedure involves removing the cover slips in xylene and various fixation and washing steps (El Rifai & Knuutila, 1996).
Lipofuscin Quantification in Cells
For the measurement of lipid peroxidation products (lipofuscin) in individual cultured human glial and glioma cells, Entellan is recommended as the mounting media, especially when conducting long-term, non-multiparametric studies where the cellular material cannot be stored below room temperature (Thaw, 1987).
Regeneration of Damaged Slides
Entellan mounting solution is also used in a method to regenerate damaged Chironomidae head capsule slides. This process involves using boiling water and isopropanol to recover head capsules mounted in the Entellan mounting solution, which can then be remounted (Namayandeh & Culp, 2015).
Safety And Hazards
Entellan is highly flammable . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Future Directions
There is a new version of Entellan, called Entellan Neu, which is a rapid mounting medium for microscopy that is ready-to-use . It has a viscosity range of 500-600 mPa*s, which improves and accelerates the application .
Relevant Papers
A paper titled “A method to regenerate the damaged Chironomidae slides in entellan mounting solution” describes a new method to regenerate damaged Chironomidae head capsule slides mounted in Entellan mounting solution . Many paleolimnologists use Entellan mounting medium to mount subfossil chironomid head capsules for their routine investigations . These slides may get damaged or head capsules may be obscured by air bubbles because they were not properly mounted . This makes the identification difficult and therefore, recovering the damaged slides would be a necessary task for them .
properties
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLPIOPUASGRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl methacrylate-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30909118 | |
Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entellan | |
CAS RN |
25608-33-7, 104673-14-5 | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Citations
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